Sulfate de triméthoprime

Vue d'ensemble

Description

Le sulfate de triméthoprime est un agent antibactérien synthétique principalement utilisé pour traiter les infections bactériennes. Il s'agit d'un dérivé de la pyrimidine qui agit en inhibant la dihydrofolate réductase bactérienne, une enzyme impliquée dans la synthèse de l'acide tétrahydrofolique, essentiel à la synthèse de l'ADN et de l'ARN bactériens . Ce composé est souvent utilisé en association avec le sulfaméthoxazole pour améliorer son efficacité antibactérienne .

Applications De Recherche Scientifique

Trimethoprim sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of antibacterial agents.

Biology: Researchers use it to investigate bacterial resistance mechanisms and the role of dihydrofolate reductase in cellular processes.

Medicine: It is extensively studied for its efficacy in treating urinary tract infections, respiratory infections, and gastrointestinal infections.

Industry: Trimethoprim sulfate is used in the development of new antibacterial formulations and in the study of drug interactions

Mécanisme D'action

Target of Action

Trimethoprim sulfate primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for the synthesis of bacterial DNA .

Mode of Action

Trimethoprim inhibits DHFR, thereby blocking the reduction of dihydrofolate to THF . This inhibition prevents the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR disrupts the folate pathway, which is crucial for the synthesis of nucleic acids and proteins in bacteria . This disruption affects the production of purines and pyrimidines, which are the building blocks of DNA and RNA . The downstream effect is the prevention of bacterial DNA synthesis, leading to bacterial cell death .

Pharmacokinetics

Trimethoprim is well absorbed in humans, with plasma peak levels reached within 2–4 hours after ingestion . It follows first-order pharmacokinetics, with elimination half-lives ranging between 6 and 17 hours . Trimethoprim is metabolized in the liver and excreted in the kidney (50–60%) and feces (4%) . These properties impact the bioavailability of the drug, ensuring effective concentrations are maintained in the body for the treatment of infections .

Result of Action

The result of Trimethoprim’s action is the effective treatment of a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . It is particularly effective against bacteria such as E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .

Action Environment

The action of Trimethoprim can be influenced by environmental factors. For instance, the anaerobic biodegradation of Trimethoprim can be coupled with sulfate respiration . This gives new insights into the antibiotic fate in real environments and provides a new route for the bioremediation of antibiotic-contaminated environments . Furthermore, the presence of other bacteria in the environment can affect the efficacy of Trimethoprim, as some bacteria may have developed resistance to the drug .

Analyse Biochimique

Biochemical Properties

Trimethoprim sulfate plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of thymidine, purines, and certain amino acids . By inhibiting this enzyme, trimethoprim sulfate prevents the formation of tetrahydrofolic acid, thereby disrupting the synthesis of bacterial DNA and RNA . The interaction between trimethoprim sulfate and dihydrofolate reductase is highly specific, and the compound binds to the enzyme with high affinity, leading to competitive inhibition .

Cellular Effects

Trimethoprim sulfate exerts its effects on various types of cells by inhibiting folate metabolism. This inhibition leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cell growth and division . In bacterial cells, this results in the inhibition of DNA replication and cell division, ultimately leading to cell death . Trimethoprim sulfate also affects cellular processes such as cell signaling pathways and gene expression by disrupting the synthesis of key biomolecules . Additionally, it can influence cellular metabolism by altering the availability of folate-dependent cofactors .

Molecular Mechanism

The molecular mechanism of action of trimethoprim sulfate involves the inhibition of dihydrofolate reductase. By binding to the active site of the enzyme, trimethoprim sulfate prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the thymidine synthesis pathway, leading to a decrease in the production of DNA and RNA . The binding interaction between trimethoprim sulfate and dihydrofolate reductase is characterized by high specificity and affinity, resulting in effective enzyme inhibition . Additionally, trimethoprim sulfate can induce changes in gene expression by altering the availability of folate-dependent cofactors required for transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethoprim sulfate can change over time due to factors such as stability and degradation. Trimethoprim sulfate is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to trimethoprim sulfate in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to trimethoprim sulfate can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of trimethoprim sulfate vary with different dosages in animal models. At therapeutic doses, trimethoprim sulfate effectively inhibits bacterial growth and treats infections . At higher doses, it can cause toxic effects, including hematological abnormalities and organ toxicity . In animal studies, trimethoprim sulfate has been shown to induce dose-dependent effects on the gut microbiota, with higher doses leading to more significant alterations in microbial composition . Additionally, threshold effects have been observed, where low doses of trimethoprim sulfate may not produce significant antibacterial activity .

Metabolic Pathways

Trimethoprim sulfate is involved in metabolic pathways related to folate metabolism. It undergoes oxidative metabolism to form several metabolites, including demethylated and hydroxylated products . The primary enzymes involved in the metabolism of trimethoprim sulfate are cytochrome P450 enzymes, which catalyze the oxidation of the compound . The metabolites of trimethoprim sulfate are excreted primarily through the kidneys . The inhibition of dihydrofolate reductase by trimethoprim sulfate also affects metabolic flux by reducing the availability of tetrahydrofolic acid, which is required for the synthesis of nucleotides and amino acids .

Transport and Distribution

Trimethoprim sulfate is well absorbed orally and is distributed widely throughout the body . It penetrates tissues and body fluids, including cerebrospinal fluid, and is concentrated in prostatic tissue . The transport of trimethoprim sulfate within cells involves passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s distribution is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of trimethoprim sulfate is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity and function can be influenced by the availability of folate-dependent cofactors and the presence of other cellular components involved in folate metabolism . The inhibition of dihydrofolate reductase by trimethoprim sulfate leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cellular processes .

Méthodes De Préparation

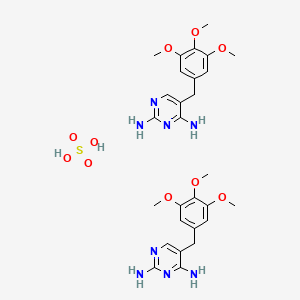

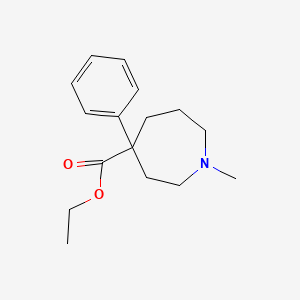

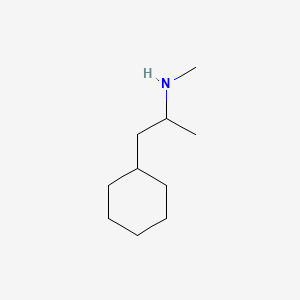

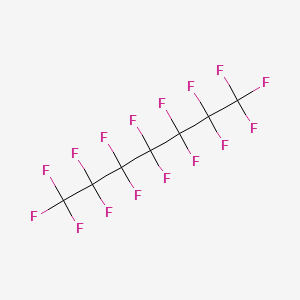

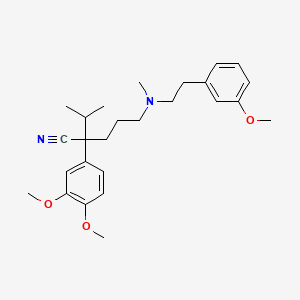

Voies de synthèse et conditions réactionnelles

Le sulfate de triméthoprime peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 3,4,5-triméthoxybenzyle avec la 2,4-diaminopyrimidine en conditions basiques. La réaction implique généralement l'utilisation d'un solvant tel que le diméthylformamide et d'une base comme l'hydroxyde de sodium. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés pour garantir la constance et la pureté. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques. Le produit final est souvent formulé en comprimés ou en suspensions liquides pour un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de triméthoprime subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, affectant ses propriétés antibactériennes.

Substitution : Les réactions de substitution nucléophile peuvent modifier le groupe triméthoxybenzyle, conduisant à des dérivés ayant une efficacité variable.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés comme agents oxydants.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.

Substitution : Les solvants halogénés et les nucléophiles comme le méthylate de sodium sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers métabolites et dérivés qui peuvent être étudiés pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des agents antibactériens.

Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de résistance bactérienne et le rôle de la dihydrofolate réductase dans les processus cellulaires.

Médecine : Il est largement étudié pour son efficacité dans le traitement des infections urinaires, des infections respiratoires et des infections gastro-intestinales.

Industrie : Le this compound est utilisé dans le développement de nouvelles formulations antibactériennes et dans l'étude des interactions médicamenteuses

Mécanisme d'action

Le this compound exerce ses effets antibactériens en inhibant sélectivement l'enzyme bactérienne dihydrofolate réductase. Cette inhibition empêche la conversion de l'acide dihydrofolique en acide tétrahydrofolique, une étape critique dans la synthèse de l'ADN, de l'ARN et des protéines bactériens. Le manque d'acide tétrahydrofolique entraîne la cessation de la croissance bactérienne et, finalement, la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthoxazole : Souvent utilisé en association avec le sulfate de triméthoprime pour ses effets synergiques.

Nitrofurantoïne : Un autre agent antibactérien utilisé pour les infections urinaires.

Ciprofloxacine : Un antibiotique à large spectre utilisé pour diverses infections bactériennes

Unicité

Le this compound est unique dans son inhibition sélective de la dihydrofolate réductase, ce qui le rend très efficace contre une large gamme d'espèces bactériennes. Sa combinaison avec le sulfaméthoxazole augmente son spectre antibactérien et réduit la probabilité de résistance bactérienne .

Propriétés

Numéro CAS |

56585-33-2 |

|---|---|

Formule moléculaire |

C14H20N4O7S |

Poids moléculaire |

388.40 g/mol |

Nom IUPAC |

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |

Clé InChI |

GSKPSSNZVPYRCH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

Key on ui other cas no. |

56585-33-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

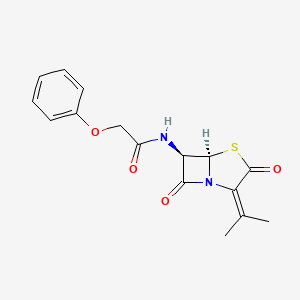

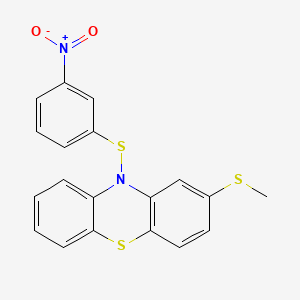

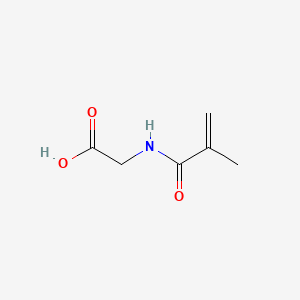

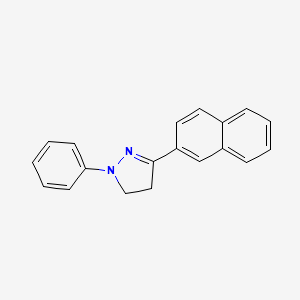

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)